1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride
Overview
Description
(±)-LY426965 is a racemic mixture of the serotonin (5-HT) receptor subtype 5-HT1A antagonist (S)-(+)-LY426965 and (R)-(–)-LY426965.1,2
Scientific Research Applications
Potential in Oncology and Diagnostic Applications
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28), a close analogue, has potential for therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilicity have been explored, suggesting potential improvements for clinical use. Chiral analogues of this compound have been studied for their affinity to certain receptor subtypes, indicating a selective potential for oncological applications (Abate et al., 2011).
Structural and Molecular Analysis
Studies on similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have been conducted to understand their molecular structure using crystallography and computational methods. This analysis helps in identifying reactive sites and understanding the molecular behavior of such compounds (Kumara et al., 2017).
Synthesis and Characterization
Research on the synthesis of similar compounds, like 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, provides insight into the methodology and chemical structure of these compounds. Such studies are crucial for developing new pharmaceuticals and understanding their properties (Wang Xiao-shan, 2011).
Potential in PET Imaging
Analogues of this compound, specifically PB28, have been explored as potential PET (Positron Emission Tomography) radiotracers for tumor diagnosis. This suggests their utility in medical imaging to detect and diagnose cancers (Abate et al., 2011).
Pharmacological Evaluation
Derivatives of compounds similar to 1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride have been synthesized and evaluated for various pharmacological activities. Such evaluations are crucial for understanding the potential therapeutic uses of these compounds (Kumar et al., 2017).
Mechanism of Action
Mode of Action
The compound contains a piperazine ring, which is known to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems . The exact mode of action would depend on the specific targets it interacts with.
Biochemical Pathways
Compounds containing a piperazine ring often affect neurotransmitter systems, which can have downstream effects on various neurological and psychological processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
Based on its structure, it may have effects on various cellular processes, potentially including neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFGTLMPGKRHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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